molecular formula C15H13ClN2O B3840708 3-chloro-N'-(2-methylbenzylidene)benzohydrazide

3-chloro-N'-(2-methylbenzylidene)benzohydrazide

Cat. No.: B3840708
M. Wt: 272.73 g/mol
InChI Key: CTSZMPJROIPVHJ-LICLKQGHSA-N
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Description

3-chloro-N’-(2-methylbenzylidene)benzohydrazide is an organic compound with the molecular formula C₁₅H₁₃ClN₂O. It is a derivative of benzohydrazide, characterized by the presence of a chloro group and a methylbenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(2-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for 3-chloro-N’-(2-methylbenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(2-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N’-(2-methylbenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N’-(2-methylbenzylidene)benzohydrazide: Characterized by the presence of a chloro group and a methylbenzylidene moiety.

    2-chloro-N’-(3-methylbenzylidene)benzohydrazide: Similar structure but with different positions of the chloro and methyl groups.

    4-chloro-N’-(2-methylbenzylidene)benzohydrazide: Another isomer with the chloro group in the para position.

Uniqueness

3-chloro-N’-(2-methylbenzylidene)benzohydrazide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The position of the chloro and methyl groups can significantly impact the compound’s chemical properties and interactions with biological targets .

Properties

IUPAC Name

3-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-5-2-3-6-13(11)10-17-18-15(19)12-7-4-8-14(16)9-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSZMPJROIPVHJ-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N'-(2-methylbenzylidene)benzohydrazide
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3-chloro-N'-(2-methylbenzylidene)benzohydrazide
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3-chloro-N'-(2-methylbenzylidene)benzohydrazide
Reactant of Route 4
3-chloro-N'-(2-methylbenzylidene)benzohydrazide
Reactant of Route 5
3-chloro-N'-(2-methylbenzylidene)benzohydrazide
Reactant of Route 6
3-chloro-N'-(2-methylbenzylidene)benzohydrazide

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